![molecular formula C11H14N2O3 B2381240 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid CAS No. 1247361-28-9](/img/structure/B2381240.png)

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

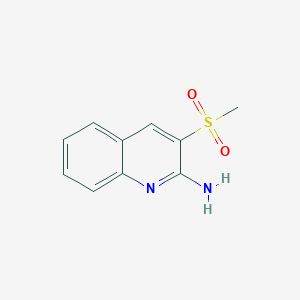

“2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid” is a unique chemical compound with the empirical formula C11H14N2O3 . It has a molecular weight of 222.24 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis

While specific chemical reactions involving “2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid” are not explicitly mentioned in the literature, pyrrolidine compounds are known to be versatile in chemical reactions . They can undergo various reactions due to their saturated scaffold and the presence of a nitrogen atom .Physical And Chemical Properties Analysis

The physical form of “2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid” is solid . Its SMILES string is OCC1CCCN1c2cc(ccn2)C(O)=O .Scientific Research Applications

Electrochemical Reduction

One application of compounds related to 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid is in electrochemical reduction processes. For instance, the electroreduction of hydroxymethyl groups attached to a pyridine ring has been studied, highlighting the potential for synthesizing various reduced compounds through electrochemical methods (Nonaka, Kato, Fuchigami & Sekine, 1981).

Ring Opening Reactions

These compounds are also utilized in acid-catalyzed ring-opening reactions. A study on 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, which share structural similarities, has shown their propensity to undergo ring opening under certain conditions, leading to the formation of various derivatives (Gazizov, Smolobochkin, Voronina, Burilov & Pudovik, 2015).

Synthesis of Azetidines and Pyrrolidines

Compounds like 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyrrolidine-4-carboxylic acid have been used in the stereoselective synthesis of azetidines and pyrrolidines. These processes involve the cyclization of enantiopure (2-aminoalkyl)oxiranes, leading to the formation of various pyrrolidine derivatives under different conditions (Medjahdi, Gonzalez-Gomez, Foubelo & Yus, 2009).

Catalytic Applications

These compounds are also explored in catalysis, such as in deconjugative esterification processes. For instance, 4-(Pyrrolidin-1-yl)pyridine has been used as a catalyst in the esterification of 2-cyclohexylideneacetic acids, demonstrating the potential utility of pyrrolidinylpyridine derivatives in catalytic applications (Sano, Harada, Azetsu, Ichikawa, Nakao & Nagao, 2006).

Quantum Chemical Investigation

Furthermore, these compounds have been the subject of quantum chemical investigations. Studies involving DFT and quantum-chemical calculations have explored the electronic properties and molecular densities of related pyrrolidinone derivatives, which is critical for understanding their potential applications in various fields (Bouklah, Harek, Touzani, Hammouti & Harek, 2012).

Future Directions

properties

IUPAC Name |

2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-7-9-2-1-5-13(9)10-6-8(11(15)16)3-4-12-10/h3-4,6,9,14H,1-2,5,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRAPDPOKLRFSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CC(=C2)C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2381158.png)

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2381168.png)

![diethyl (E,4E)-4-[amino-[4-(2,6-dimethylphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2381175.png)

![(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2381178.png)

![5-Chloro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2381179.png)